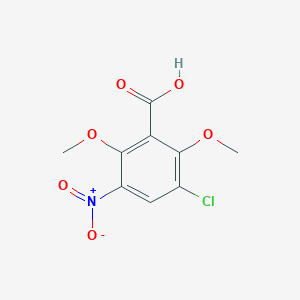

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Description

Properties

IUPAC Name |

3-chloro-2,6-dimethoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO6/c1-16-7-4(10)3-5(11(14)15)8(17-2)6(7)9(12)13/h3H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYMZXRGXUJHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1[N+](=O)[O-])Cl)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379200 | |

| Record name | 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-56-5 | |

| Record name | 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, synthesis, and spectral characteristics of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid. This document is intended to serve as a critical resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Chemical Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₉H₈ClNO₆ and a molecular weight of 261.62 g/mol .[1] Its chemical structure features a benzene ring substituted with a carboxylic acid group, a chlorine atom, two methoxy groups, and a nitro group. The strategic placement of these functional groups imparts specific reactivity and physical characteristics to the molecule, making it a compound of interest in synthetic organic chemistry.

Physical and Chemical Data Summary

A compilation of the key physical and chemical properties of this compound is presented below. These values are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClNO₆ | [1] |

| Molecular Weight | 261.62 g/mol | [1] |

| CAS Number | 175135-56-5 | [2] |

| Melting Point | 129 °C | [1] |

| Boiling Point (Predicted) | 428.0 ± 45.0 °C | [1] |

| Density (Predicted) | 1.505 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.79 ± 0.29 | [1] |

Synthesis and Purification

Logical Synthesis Pathway

A potential synthetic pathway for this compound is outlined below. This proposed scheme serves as a theoretical framework for its laboratory preparation.

References

In-Depth Technical Guide: 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (CAS: 175135-56-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

The known quantitative data for 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is summarized in the table below. This information is primarily sourced from commercial suppliers of the chemical.

| Property | Value | Reference |

| CAS Number | 175135-56-5 | [1] |

| Molecular Formula | C₉H₈ClNO₆ | [2][3] |

| Molecular Weight | 261.61 g/mol | [3] |

| Melting Point | 129 °C | |

| Appearance | Solid | [4] |

| Purity | Typically >95% or >98% | [4] |

| InChI | InChI=1S/C9H8ClNO6/c1-16-7-4(10)3-5(11(14)15)8(17-2)6(7)9(12)13/h3H,1-2H3,(H,12,13) | [2] |

| SMILES | COC1=C(C(=C(C=C1--INVALID-LINK--[O-])Cl)OC)C(=O)O | [2] |

Spectroscopic Data

Detailed spectroscopic analyses such as ¹H NMR, ¹³C NMR, and full mass spectrometry data with interpretations are not available in the public domain. However, some sources indicate the availability of the following:

-

FTIR and Raman Spectra: The availability of Fourier-transform infrared and Raman spectra has been noted, though the actual spectra are not provided.[4]

-

Predicted Mass Spectrometry Data: Predicted m/z values for various adducts in mass spectrometry have been calculated and are listed in the table below.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 262.01131 |

| [M+Na]⁺ | 283.99325 |

| [M-H]⁻ | 259.99675 |

| [M+NH₄]⁺ | 279.03785 |

| [M+K]⁺ | 299.96719 |

| [M+H-H₂O]⁺ | 244.00129 |

Synthesis

A specific and detailed experimental protocol for the synthesis of this compound is not described in the surveyed scientific literature or patents. The synthesis would likely involve the nitration of a substituted benzoic acid precursor.

A potential, though unverified, synthetic approach could be conceptualized as a multi-step process. The logical workflow for such a synthesis is depicted below.

Caption: Hypothetical synthetic workflow for this compound.

Biological Activity and Applications

There is no specific information available in the scientific literature regarding the biological activity or potential applications in drug development of this compound. While some related compounds, such as other substituted nitrobenzoic acids, have been investigated for various therapeutic purposes, these findings cannot be directly extrapolated to the title compound.[5] The presence of chloro, methoxy, and nitro functional groups suggests that this molecule could be explored in medicinal chemistry research.[6]

Due to the lack of biological data, no signaling pathways or experimental workflows related to the biological effects of this specific compound can be provided.

Safety Information

Safety Data Sheets (SDS) are available from various chemical suppliers. The compound is intended for laboratory chemical use and in the manufacture of other chemical compounds. Standard safety precautions for handling laboratory chemicals should be followed.

Conclusion

This compound is a chemical compound for which basic physical and chemical data are available. However, a significant gap exists in the publicly available scientific literature concerning its detailed synthesis, comprehensive spectroscopic characterization, and biological activity. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Any investigation into its properties or potential applications would require de novo synthesis and thorough biological screening.

References

Synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid, a valuable intermediate in pharmaceutical and agrochemical research. This document details the probable synthetic pathway, a comprehensive experimental protocol derived from analogous reactions, and key quantitative data.

Introduction

This compound (CAS No: 175135-56-5) is a substituted aromatic carboxylic acid. Its multifaceted structure, featuring chloro, methoxy, and nitro functional groups, makes it a versatile building block in the synthesis of more complex molecules. The strategic placement of these groups allows for a variety of subsequent chemical transformations, rendering it a compound of interest for medicinal chemists and process development scientists. The most direct and logical synthetic route to this compound is the electrophilic nitration of its precursor, 3-Chloro-2,6-dimethoxybenzoic acid. The electron-donating methoxy groups activate the aromatic ring towards nitration, while the chloro and carboxylic acid groups are deactivating. The directing effects of these substituents favor the introduction of the nitro group at the C-5 position.

Synthetic Pathway

The synthesis of this compound is primarily achieved through the nitration of 3-Chloro-2,6-dimethoxybenzoic acid. This reaction typically employs a mixed acid solution of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective mononitration and to minimize the formation of byproducts.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 175135-56-5 |

| Molecular Formula | C₉H₈ClNO₆ |

| Molecular Weight | 261.62 g/mol [1] |

| Melting Point | 129-132 °C[1] |

| Appearance | Off-white to pale yellow solid |

Table 2: Spectroscopic Data for Characterization (Predicted and Analogous Compounds)

| Technique | Data |

| ¹H NMR | Expected signals for two methoxy groups (singlets), and one aromatic proton (singlet). |

| ¹³C NMR | Expected signals for the carboxylic acid carbon, aromatic carbons (including those attached to the chloro, methoxy, and nitro groups), and the methoxy carbons. |

| IR Spectroscopy | Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-O (methoxy), C-Cl, and N-O (nitro) bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on established procedures for the nitration of substituted benzoic acids.

Materials:

-

3-Chloro-2,6-dimethoxybenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled Water

-

Sodium Bicarbonate (Saturated Solution)

-

Hydrochloric Acid (1 M)

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with a stir bar

-

Ice-salt bath

-

Thermometer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-Chloro-2,6-dimethoxybenzoic acid.

-

Dissolution: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid to the flask while stirring until the starting material is completely dissolved. Maintain the temperature below 10 °C during the addition.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:2 v/v ratio. This should be done in an ice bath to dissipate the heat generated.

-

Nitration: Slowly add the prepared nitrating mixture to the solution of 3-Chloro-2,6-dimethoxybenzoic acid in sulfuric acid via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a stirred mixture of crushed ice and water. This will precipitate the crude product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Caption: Reaction mechanism pathway for the synthesis.

References

An In-depth Technical Guide to 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid

This technical guide provides a comprehensive overview of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid, a substituted aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. This document collates available data on its molecular structure, physicochemical properties, a putative synthesis protocol, and potential biological significance based on related compounds.

Molecular Structure and Chemical Properties

This compound is a derivative of benzoic acid with chloro, methoxy, and nitro functional groups attached to the aromatic ring. These substitutions significantly influence the molecule's electronic properties and reactivity.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 175135-56-5 | [1][2][3] |

| Molecular Formula | C₉H₈ClNO₆ | [3][4] |

| Molecular Weight | 261.62 g/mol | [3][4] |

| Monoisotopic Mass | 261.00403 Da | [4] |

| Melting Point | 129-132 °C | [5] |

| Predicted XlogP | 1.8 | [4] |

| Appearance | Not specified, likely a solid | N/A |

Spectroscopic Data

While readily available spectra are limited, predicted and referenced spectroscopic data provide insight into the structural characterization of this molecule.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 262.01131 |

| [M+Na]⁺ | 283.99325 |

| [M-H]⁻ | 259.99675 |

| [M+NH₄]⁺ | 279.03785 |

| [M+K]⁺ | 299.96719 |

| Data predicted by computational models.[4] |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Detailed ¹H NMR, ¹³C NMR, and IR spectra for the specific title compound are not publicly available in the search results. However, related structures such as 3-chlorobenzoic acid and other substituted nitrobenzoic acids have available spectral data which can serve as a reference for spectral interpretation.[6] The expected ¹H NMR spectrum would show signals corresponding to the aromatic proton and the two methoxy groups. The IR spectrum would be characterized by absorption bands for the carboxylic acid (C=O and O-H), nitro (N-O), and C-Cl groups.

Experimental Protocols

Putative Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the provided search results. However, a plausible synthetic route can be devised based on general procedures for the nitration of substituted benzoic acids. The synthesis would likely start from 2,6-dimethoxybenzoic acid, followed by chlorination and subsequent nitration, or nitration of a chlorinated precursor. A general procedure for the nitration of a substituted chlorobenzoic acid is outlined below, based on similar reactions found in patents.[7][8]

Workflow for the Synthesis of a Nitrobenzoic Acid Derivative:

Caption: Generalized workflow for the nitration of a benzoic acid derivative.

Detailed Methodology (Hypothetical):

-

Dissolution: Dissolve the starting material, 3-chloro-2,6-dimethoxybenzoic acid, in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a cooling bath.

-

Nitration: Cool the solution to 0-5 °C. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at a low temperature for several hours. Monitor the progress of the reaction by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield the final product.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques like NMR, IR, and mass spectrometry, and determine the melting point.

Biological Activity and Potential Applications

While there is no specific biological data for this compound in the search results, the broader class of substituted nitrobenzoic acids is known to exhibit a range of biological activities.[5][9][10]

Potential Biological Activities:

-

Antimicrobial Activity: Nitroaromatic compounds are known for their antimicrobial properties. The nitro group can be reduced by microbial nitroreductases to form reactive nitrogen species that are toxic to the cells.[9][11]

-

Anti-inflammatory Effects: Some nitrobenzoic acid derivatives have been investigated for their anti-inflammatory potential.[9]

-

Anticancer Activity: Certain substituted nitrobenzoic acids have shown potential as anticancer agents.[9]

-

Antiparasitic Activity: Related compounds like 3-chloro-5-nitrobenzoic acid have been shown to have antiparasitic effects.

The biological activity of these compounds is often attributed to the presence of the electron-withdrawing nitro group, which is a key pharmacophore.[11]

Mechanism of Antimicrobial Action (Generalized):

Caption: Putative mechanism of antimicrobial action for nitroaromatic compounds.

Conclusion

This compound is a multifaceted molecule with potential for further investigation in medicinal chemistry and material science. While specific biological and detailed spectroscopic data are not yet widely published, its structural relationship to other bioactive nitrobenzoic acids suggests it may possess interesting pharmacological properties. The synthetic route, although not explicitly detailed, can be inferred from established chemical principles. This guide provides a foundational understanding for researchers and developers interested in exploring the potential of this and related compounds. Further experimental validation is necessary to fully elucidate its properties and applications.

References

- 1. 175135-56-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 175135-56-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C9H8ClNO6) [pubchemlite.lcsb.uni.lu]

- 5. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzoic acid, 3-chloro- [webbook.nist.gov]

- 7. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 8. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Analysis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring electron-withdrawing (nitro and chloro groups) and electron-donating (methoxy groups) substituents, suggests a complex electronic environment that can be elucidated using various spectroscopic techniques. This guide provides a summary of the expected spectral data and the experimental protocols for its acquisition.

Molecular Structure

-

IUPAC Name: this compound

-

CAS Number: 175135-56-5

-

Molecular Formula: C₉H₈ClNO₆

-

Molecular Weight: 261.62 g/mol

Hypothetical Spectral Data

The following tables summarize the predicted spectral data for this compound.

Table 1: Hypothetical ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-11 | Singlet | 1H | -COOH |

| ~7.5-8.0 | Singlet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ (ortho to COOH) |

| ~3.8 | Singlet | 3H | -OCH₃ (ortho to Cl) |

Table 2: Hypothetical ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | -COOH |

| ~155-160 | C-OCH₃ |

| ~150-155 | C-OCH₃ |

| ~140-145 | C-NO₂ |

| ~125-130 | C-Cl |

| ~120-125 | C-H |

| ~115-120 | C-COOH |

| ~60-65 | -OCH₃ |

| ~55-60 | -OCH₃ |

Table 3: Hypothetical FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1690-1720 | Strong | C=O stretch (Carboxylic acid) |

| 1520-1560 | Strong | N-O asymmetric stretch (Nitro) |

| 1340-1380 | Strong | N-O symmetric stretch (Nitro) |

| 1250-1300 | Strong | C-O stretch (Carboxylic acid) |

| 1050-1150 | Medium | C-O stretch (Methoxy) |

| 700-800 | Medium | C-Cl stretch |

Table 4: Hypothetical Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 261/263 | 100/33 | [M]⁺ (Molecular ion with Cl isotope pattern) |

| 244/246 | 40/13 | [M-OH]⁺ |

| 216/218 | 30/10 | [M-COOH]⁺ |

| 185/187 | 20/7 | [M-COOH-OCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, the spectral width is set to approximately 16 ppm, centered around 6-8 ppm. A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is set to approximately 250 ppm. A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal before running the sample.

-

Co-add a number of scans (e.g., 32-64) to improve the signal-to-noise ratio.

-

4.3 Mass Spectrometry (MS)

-

Sample Preparation (for Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography, injected into the GC.

-

-

Data Acquisition:

-

The mass spectrum is recorded using an electron ionization source, typically at 70 eV.

-

The analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the compound (e.g., m/z 50-500).

-

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Technical Guide: Solubility and Physicochemical Characterization of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its chemical structure, featuring a chlorine atom, two methoxy groups, and a nitro group on the benzoic acid backbone, suggests a complex interplay of functional groups that will govern its physicochemical properties, including solubility. Understanding the solubility of this compound in various solvents is a critical first step in many research and development endeavors, from designing reaction conditions for chemical synthesis to formulating it for biological assays and drug delivery systems. The presence of both polar (carboxyl, nitro) and non-polar (aromatic ring, methoxy groups) moieties indicates that its solubility will be highly dependent on the nature of the solvent.

While specific experimental data for this compound is scarce, the solubility of related compounds can offer valuable insights. For instance, nitrobenzoic acid isomers are generally soluble in polar organic solvents like alcohols and acetone, with lower solubility in non-polar solvents and water. The addition of methoxy and chloro groups to the benzene ring will further modulate these properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₈ClNO₆ |

| Molecular Weight | 261.62 g/mol |

| CAS Number | 175135-56-5 |

| Appearance | Solid (predicted) |

| pKa | Not available |

Predicted and Analog Solubility Data

Direct quantitative solubility data for this compound in common laboratory solvents is not currently available in the public domain. However, by examining the solubility of structurally similar compounds, a qualitative prediction can be made.

Qualitative Solubility Profile Based on Analogs:

Based on the solubility of various nitrobenzoic and chlorobenzoic acids, the following qualitative solubility profile for this compound is anticipated:

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The presence of the large, relatively non-polar substituted benzene ring is expected to limit aqueous solubility, despite the presence of polar functional groups. |

| Methanol | High | As a polar protic solvent, methanol is expected to effectively solvate the carboxylic acid and nitro groups through hydrogen bonding.[1][2] |

| Ethanol | High | Similar to methanol, ethanol is a polar protic solvent that should readily dissolve the compound.[1][2] |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetone | High | As a polar aprotic solvent, acetone is expected to be a good solvent for this compound.[2] |

| Dichloromethane | Moderate | This solvent of intermediate polarity may show some ability to dissolve the compound.[1] |

| Toluene | Low | As a non-polar aromatic solvent, toluene is not expected to be a good solvent for this polar compound.[1] |

| Hexane | Very Low | A non-polar aliphatic solvent, hexane is unlikely to dissolve a significant amount of the compound. |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data for this compound, a systematic experimental approach is required. The following section details a robust and widely accepted protocol for determining the solubility of a crystalline organic solid in various solvents.

General Experimental Workflow

The determination of solubility typically follows a set of standardized steps to ensure accuracy and reproducibility. The workflow diagram below illustrates the key stages of this process.

Caption: Experimental workflow for solubility determination.

Detailed Methodology: Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, acetone) of analytical grade or higher

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A typical duration is 24-48 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; equilibrium is confirmed when the measured solubility no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely removed, re-weigh the vial containing the solid residue.

-

The mass of the dissolved solid can be calculated by subtracting the initial weight of the empty vial.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Flow for Solubility Classification

For a rapid qualitative assessment of solubility, a systematic approach can be employed.

Caption: Decision tree for qualitative solubility analysis.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. Research into the biological effects of this compound is an area ripe for exploration. Given its structural similarity to other substituted benzoic acids, it could potentially exhibit a range of biological activities. For instance, a related compound, 3-Chloro-5-nitrobenzoic acid, has been reported to have antiparasitic properties. This suggests that this compound may also possess interesting pharmacological effects that warrant investigation.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound. While quantitative data for this specific compound is not yet available, the detailed experimental protocols outlined herein provide researchers with the necessary tools to generate this critical information. The qualitative predictions based on analog data offer a useful starting point for solvent selection. Further research is needed to elucidate the biological activity and potential signaling pathway interactions of this compound, which may open up new avenues for its application in drug discovery and development.

References

physical and chemical characteristics of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

An In-depth Technical Guide to 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical, chemical, and safety characteristics of this compound. It includes key quantitative data, detailed experimental protocols for its synthesis and analysis, and conceptual workflows relevant to its study.

Core Chemical and Physical Characteristics

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a chloro, two methoxy, and a nitro group, which contribute to its specific chemical reactivity and physical properties.

Physical Properties

The physical characteristics of the compound are summarized below. These properties are essential for handling, storage, and experimental design.

| Property | Value |

| CAS Number | 175135-56-5[1][2][3][4][5] |

| Molecular Formula | C₉H₈ClNO₆[1][4][6][7] |

| Molecular Weight | 261.62 g/mol [1][3] |

| Melting Point | 129 °C[1] to 129-132 °C[3] |

| Boiling Point | 428.0 ± 45.0 °C (Predicted)[1] |

| Density | 1.505 ± 0.06 g/cm³ (Predicted)[1] |

| Appearance | Solid (form not specified) |

| Storage Temperature | 2-8°C[1] |

Chemical and Spectroscopic Properties

Chemical descriptors and predicted spectral data provide insight into the molecule's structure and behavior in analytical experiments.

| Property | Value / Information |

| IUPAC Name | This compound |

| SMILES | COC1=C(C(=C(C=C1--INVALID-LINK--[O-])Cl)OC)C(=O)O[7] |

| InChIKey | DQYMZXRGXUJHLS-UHFFFAOYSA-N[6][7] |

| pKa | 2.79 ± 0.29 (Predicted)[1] |

| XlogP (Predicted) | 1.8[7] |

| Mass Spectrometry | Monoisotopic Mass: 261.00403 Da. Predicted adducts include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[7] |

| Raman Spectroscopy | Spectrum data is available in spectral databases.[6] |

Safety and Handling

Based on safety data for structurally related compounds like chloronitrobenzoic acids, this compound should be handled with care. The following is a summary of potential hazards and precautionary measures.

-

Hazards: May cause skin and serious eye irritation.[8][9] May cause respiratory irritation.[9]

-

Precautionary Statements:

-

Prevention: Wash skin thoroughly after handling.[8][9] Wear protective gloves, eye protection, and face protection.[8][9] Avoid breathing dust.[9]

-

Response: If on skin, wash with plenty of soap and water.[8][9] If in eyes, rinse cautiously with water for several minutes.[8][9] If irritation persists, seek medical attention.[8][9]

-

-

Storage: Store in a dry, well-ventilated place with the container tightly closed.[9][10]

Experimental Protocols

While specific experimental protocols for this exact molecule are not widely published, the following sections describe generalized methodologies for its synthesis and analysis based on established procedures for related nitroaromatic compounds.

Synthesis Protocol: Nitration of a Substituted Benzoic Acid

This protocol outlines a general procedure for the synthesis of a nitrobenzoic acid derivative, which can be adapted for this compound starting from 3-chloro-2,6-dimethoxybenzoic acid.

-

Preparation of Nitrating Mixture: Under cooling conditions in an ice bath (0 °C), slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.[11]

-

Reaction: Add the precursor, 3-chloro-2,6-dimethoxybenzoic acid, in small portions to the chilled nitrating mixture.

-

Temperature Control: Maintain the reaction temperature at or below room temperature and continue stirring for approximately 1-2 hours to ensure the reaction proceeds to completion.[11]

-

Quenching: Slowly pour the reaction mixture into a beaker of ice-cold water. The product will precipitate out of the solution.[11]

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.[11] The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Analytical Protocol: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of nitroaromatic compounds.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile. The exact ratio is determined through method development.

-

Detection: UV detection at the wavelength of maximum absorbance (λmax), which can be determined using a UV-Vis spectrophotometer.[12]

-

-

Sample Preparation: Prepare standard and sample solutions in a suitable solvent, such as the mobile phase or methanol.[12]

-

Quantification:

-

Linearity: Construct a calibration curve by injecting a series of standard solutions of known concentrations (e.g., 0.5 to 100 µg/mL).[12]

-

Analysis: Inject the sample solution and determine its concentration by comparing its peak area to the calibration curve.

-

Visualization of Workflows

As specific signaling pathways for this compound are not documented, the following diagrams illustrate general experimental and logical workflows relevant to its research and development.

Caption: Synthetic workflow for this compound.

References

- 1. 3-Chloro-2,6-dimethoxy-5-nitrobenzoicacid , 98% , 175135-56-5 - CookeChem [cookechem.com]

- 2. This compound | 175135-56-5 [chemicalbook.com]

- 3. 175135-56-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. thoreauchem.com [thoreauchem.com]

- 5. scbt.com [scbt.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. PubChemLite - this compound (C9H8ClNO6) [pubchemlite.lcsb.uni.lu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 3-chloro-5-nitro-benzoic acid | 34662-36-7 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

The Obscure Origins of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid: A Technical Overview

For Immediate Release

[City, State] – Despite its availability from various chemical suppliers and its potential utility in specialized research, the specific details surrounding the initial discovery and synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid remain largely undocumented in publicly accessible scientific literature and patent databases. This technical overview serves to consolidate the known properties of this compound and to frame the context of its likely synthesis based on established chemical principles, while highlighting the current informational gap regarding its origins.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This information is primarily aggregated from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 175135-56-5 | Commercially Available |

| Molecular Formula | C₉H₈ClNO₆ | Commercially Available |

| Molecular Weight | 261.61 g/mol | Commercially Available |

| Appearance | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

Presumed Synthetic Pathway

While a definitive, published experimental protocol for the synthesis of this compound is not available, a plausible synthetic route can be postulated based on standard organic chemistry transformations. The logical precursor would be 2,6-dimethoxybenzoic acid, which would undergo a sequence of chlorination and nitration.

A generalized workflow for such a synthesis is depicted below. It is crucial to note that the specific reagents, reaction conditions, and purification methods would require empirical determination and optimization in a laboratory setting.

Caption: Postulated synthetic workflow for this compound.

Detailed (Hypothetical) Experimental Protocols

The following are hypothetical experimental protocols based on general procedures for similar aromatic substitutions. These are not based on any published synthesis of the target molecule and are provided for illustrative purposes only.

Chlorination of 2,6-Dimethoxybenzoic Acid (Hypothetical)

-

Reaction Setup: To a solution of 2,6-dimethoxybenzoic acid in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a chlorinating agent (e.g., sulfuryl chloride).

-

Reaction Conditions: The reaction mixture would likely be stirred at room temperature or gently heated to facilitate the reaction. Progress would be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction would be quenched, for example, by the addition of water. The organic layer would be separated, washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product, presumably 3-chloro-2,6-dimethoxybenzoic acid, would then be purified by a method such as recrystallization or column chromatography.

Nitration of 3-Chloro-2,6-dimethoxybenzoic Acid (Hypothetical)

-

Reaction Setup: The chlorinated intermediate would be dissolved in a strong acid, typically concentrated sulfuric acid, in a flask cooled in an ice bath.

-

Reaction Conditions: A nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) would be added dropwise to the solution while maintaining a low temperature to control the exothermic reaction and prevent over-nitration.

-

Work-up and Purification: After the addition is complete, the reaction mixture would be stirred for a period at low temperature and then allowed to warm to room temperature. The reaction would be quenched by pouring the mixture over ice, leading to the precipitation of the crude product. The solid would be collected by filtration, washed with water, and then purified, likely by recrystallization from a suitable solvent, to yield this compound.

Biological Activity and Signaling Pathways

There is currently no information available in the public domain regarding any biological activity or involvement in signaling pathways for this compound. Its structural motifs, including the nitro and chloro substitutions on a benzoic acid backbone, are present in various biologically active molecules, suggesting that it could be a candidate for screening in drug discovery programs. However, without experimental data, any discussion of its biological role would be purely speculative.

Conclusion and Future Outlook

While this compound is a known chemical entity, the absence of foundational scientific literature on its discovery and synthesis presents a significant knowledge gap. The scientific community would benefit from the publication of a detailed synthetic protocol and characterization data for this compound. Furthermore, investigation into its potential biological activities could unveil novel applications in medicinal chemistry and drug development. Researchers interested in this molecule are encouraged to undertake and publish such studies to fill the existing void in the scientific record.

A Technical Guide to Potential Research Areas for 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. While specific research on this compound is limited, its structural motifs—a nitrobenzoic acid core, chlorine, and dimethoxy groups—are present in a wide range of biologically active molecules. This guide explores potential research avenues for this compound, drawing parallels with functionally similar molecules. We will delve into prospective applications in medicinal chemistry, particularly as an antimicrobial or anticancer agent, and as a scaffold for synthetic chemistry. This document provides a framework for investigation, including hypothetical screening data, generalized experimental protocols, and conceptual workflows to stimulate further research and development.

Core Molecular Features and Potential Biological Significance

The structure of this compound suggests several potential areas of investigation based on the known activities of its constituent functional groups.

-

Nitrobenzoic Acid Scaffold: Substituted nitrobenzoic acids are recognized for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The nitro group is strongly electron-withdrawing, which significantly influences the molecule's electronic properties and potential for biological interactions.[1] In some contexts, the nitro group is a key determinant of antibacterial potency.[2]

-

Chlorine Substituent: The presence of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets like enzymes or receptors.[3]

-

Dimethoxy Groups: Methoxy groups can enhance aqueous solubility and influence biological activity.[3] They are common features in many pharmacologically active natural products and synthetic drugs.

Given these features, this compound represents a promising starting point for the development of novel therapeutic agents.

Potential Research Area: Antimicrobial Drug Discovery

Nitroaromatic compounds have a well-established history as antimicrobial agents. A common mechanism of action involves the reduction of the nitro group within microbial cells to form reactive nitrogen species that can damage DNA and other critical biomolecules.[1] Esters of nitrobenzoic acids have shown particular promise as potential prodrugs, facilitating entry into microbial cells where they can be hydrolyzed to release the active acidic form.[2]

Hypothetical Antimicrobial Screening Data

To illustrate a potential screening outcome, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound and potential derivatives against a panel of bacterial and fungal pathogens.

| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) |

| This compound | 64 | 128 | >256 | 128 |

| Amide Derivative (e.g., with aniline) | 32 | 64 | 128 | 64 |

| Ester Derivative (e.g., ethyl ester) | 16 | 32 | 64 | 32 |

| Reduced Nitro (Amino) Derivative | >256 | >256 | >256 | >256 |

Key Experimental Protocol: Agar Well Diffusion Assay

This method provides a preliminary assessment of antimicrobial activity.

1. Media and Inoculum Preparation:

-

Prepare Mueller-Hinton Agar (MHA) and sterilize it.

-

Pour the sterile agar into petri dishes to solidify.

-

Prepare a bacterial inoculum by suspending colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Evenly swab the MHA plates with the bacterial suspension.[1]

2. Assay Procedure:

-

Aseptically create wells (e.g., 6 mm diameter) in the seeded agar plates.[1]

-

Prepare stock solutions of the test compounds in a suitable solvent like DMSO.

-

Add a fixed volume (e.g., 100 µL) of each compound dilution into the wells.

-

Include a positive control (a standard antibiotic) and a negative control (the solvent alone).[1]

3. Incubation and Data Analysis:

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Visualizing the Antimicrobial Screening Workflow

Potential Research Area: Anticancer Drug Development

Substituted benzoic acids are a common scaffold in the design of anticancer agents. The various functional groups on this compound offer multiple points for modification to optimize activity against cancer cell lines. Research into quinazolinones with substituted benzoic acid moieties has shown moderate to good anti-breast cancer activity.

Hypothetical Anticancer Screening Data (IC₅₀ Values)

The following table presents hypothetical IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) for the parent compound and potential derivatives against human cancer cell lines.

| Compound | MCF-7 (Breast Cancer) (μM) | A549 (Lung Cancer) (μM) | HCT116 (Colon Cancer) (μM) |

| This compound | 45.2 | 89.1 | 67.5 |

| Amide Derivative (e.g., with 2,6-dimethylaniline) | 12.7 | 33.8 | 25.4 |

| Urea Derivative | 8.3 | 21.5 | 15.9 |

| Sulfonamide Derivative | 22.1 | 54.9 | 41.3 |

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

1. Cell Plating:

-

Trypsinize and plate cancer cells (e.g., MCF-7) at a density of 10,000 cells/well in 100 μL of medium in 96-well plates.

-

Allow the cells to adhere to the plate surface for 24 hours.

2. Compound Treatment:

-

After 24 hours, remove the medium and add 100 μL of fresh medium containing the test compounds at various concentrations (e.g., 10, 50, 100, and 250 μM).

-

Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

3. MTT Addition and Incubation:

-

Incubate the cells with the compounds for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for another 4 hours to allow for the formation of formazan crystals.

4. Data Acquisition:

-

Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Potential Research Area: Synthetic Chemistry and Library Development

This compound can serve as a versatile starting material for the synthesis of a library of novel compounds for high-throughput screening. The carboxylic acid, nitro group, and aromatic ring are all amenable to various chemical transformations.

Proposed Synthetic Transformations

-

Modification of the Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or other derivatives to explore structure-activity relationships.[2]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized (e.g., through acylation or sulfonylation).

-

Nucleophilic Aromatic Substitution: The chlorine atom could potentially be displaced by other nucleophiles under specific conditions, although this may be challenging due to the electronic nature of the ring.

Visualizing a Potential Synthetic Pathway

References

3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid: A Review of Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid, identified by the CAS number 175135-56-5, is a substituted aromatic carboxylic acid. Its structure, featuring a chlorinated and nitrated benzene ring with two methoxy groups, suggests its potential as a scaffold or intermediate in medicinal chemistry and materials science. This technical guide aims to provide a comprehensive overview of the existing scientific literature on this compound. However, a thorough review of publicly available scientific databases and literature reveals a significant lack of in-depth research on its synthesis, biological activity, and mechanism of action.

Chemical and Physical Properties

Based on supplier information and chemical databases, the fundamental properties of this compound have been compiled. This data is crucial for its handling, characterization, and use in potential synthetic applications.

| Property | Value | Source |

| CAS Number | 175135-56-5 | Multiple Suppliers |

| Molecular Formula | C₉H₈ClNO₆ | PubChem, ChemicalBook[1] |

| Molecular Weight | 261.62 g/mol | PubChem, ChemicalBook[1] |

| Predicted XlogP | 1.8 | PubChem[2] |

| Monoisotopic Mass | 261.00403 Da | PubChem[2] |

Predicted Spectral Data:

Public databases offer predicted spectral data which can aid in the preliminary identification of the compound.

| Data Type | Predicted Values | Source |

| Mass Spectrometry (m/z) | [M+H]⁺: 262.01131, [M+Na]⁺: 283.99325, [M-H]⁻: 259.99675 | PubChem[2] |

Synthesis

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the biological activity of this compound. While the broader class of substituted nitrobenzoic acids has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, no specific studies have focused on this particular molecule.[5][6]

Some substituted nitrobenzoic acids have been shown to act as inhibitors of enzymes such as Poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair, making them targets for cancer therapy.[7] Additionally, certain nitro-substituted compounds are explored for their potential to release nitric oxide (NO), a signaling molecule with roles in inflammation.[5] However, without specific experimental data, it is not possible to attribute any of these activities to this compound.

Due to the lack of biological studies, there is no information available on any signaling pathways that may be modulated by this compound.

Experimental Protocols

As there are no published studies on the biological evaluation of this compound, this guide cannot provide detailed experimental protocols for assays such as antimicrobial susceptibility testing, cytotoxicity assays, or enzyme inhibition assays.

Conclusion

This compound remains a largely uncharacterized compound in the scientific literature. While its chemical structure suggests potential for applications in drug discovery and as a synthetic intermediate, there is a clear need for foundational research to determine its synthetic accessibility and to explore its biological properties. Future studies would be required to elucidate any potential therapeutic value and to understand its mechanism of action. Researchers interested in this molecule would be venturing into a novel area of investigation with the opportunity to make significant original contributions to the field of medicinal chemistry.

References

- 1. This compound | 175135-56-5 [chemicalbook.com]

- 2. PubChemLite - this compound (C9H8ClNO6) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid that holds potential as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive carboxylic acid moiety, a nitro group for further functionalization, and flanking methoxy groups that influence steric and electronic properties, makes it an intriguing starting material for the synthesis of novel heterocyclic compounds and other pharmacologically active agents.

These application notes provide an overview of the potential uses of this compound, with a focus on its application in amide bond formation, a cornerstone reaction in pharmaceutical development. A detailed experimental protocol for a representative amidation reaction is provided, alongside illustrative diagrams to guide researchers in its practical implementation.

Key Applications

While specific, published applications for this compound are not extensively documented in readily available literature, its structure suggests several potential applications in organic synthesis, primarily centered around the reactivity of its carboxylic acid and nitro functionalities.

-

Scaffold for Heterocyclic Synthesis: The presence of multiple functional groups allows for its use as a scaffold in the combinatorial synthesis of diverse heterocyclic libraries. The carboxylic acid can be converted to an amide, and the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form various nitrogen-containing heterocycles.

-

Precursor for Amide Derivatives: The carboxylic acid group can be readily activated and coupled with a wide range of amines to generate a library of amide derivatives. The steric hindrance from the ortho-methoxy groups may necessitate the use of robust coupling agents. The resulting amides can be evaluated for their biological activities.

-

Building Block in Medicinal Chemistry: Substituted benzoic acids are common motifs in pharmacologically active compounds. This particular molecule offers a unique substitution pattern that can be exploited to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the synthesis of urea derivatives, such as N-(3-Chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,6-dimethylphenyl)urea, has been noted, indicating its utility in creating compounds with potential biological activity.

Data Presentation

As explicit quantitative data for reactions involving this compound is scarce in the public domain, the following table presents hypothetical yet realistic data for a typical amidation reaction, based on general knowledge of similar transformations. This serves as a guide for expected outcomes.

| Entry | Amine Partner | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Aniline | HATU/DIPEA | DMF | 12 | 85 | >95 |

| 2 | Benzylamine | EDCI/HOBt | DCM | 16 | 78 | >95 |

| 3 | 2,6-Dimethylaniline | PyBOP/DIPEA | DMF | 24 | 65 | >90 |

| 4 | Morpholine | T3P | Ethyl Acetate | 8 | 92 | >98 |

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide, EDCI: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, HOBt: Hydroxybenzotriazole, DCM: Dichloromethane, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, T3P: Propylphosphonic anhydride.

Experimental Protocols

Protocol 1: General Procedure for the Amidation of this compound

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

-

This compound

-

Amine (e.g., Aniline)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add the amine (1.1 eq) followed by DIPEA (3.0 eq).

-

Activation: Add HATU (1.2 eq) portion-wise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

-

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Caption: Workflow for the amidation of this compound.

Caption: Key components in the amidation reaction.

Application Notes and Protocols: 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a valuable starting material in the synthesis of complex molecules with significant biological activity. Its unique substitution pattern, featuring a reactive carboxylic acid group, electron-withdrawing nitro and chloro groups, and electron-donating methoxy groups, makes it a strategic building block for creating diverse chemical libraries. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, specifically focusing on the development of Bcr-Abl inhibitors for chronic myeloid leukemia (CML).

Application: Synthesis of Bcr-Abl Kinase Inhibitors

A prominent application of this compound is in the synthesis of Bafetinib (also known as NS-187 or INNO-406), a potent dual Bcr-Abl and Lyn tyrosine kinase inhibitor. Bafetinib has demonstrated significant activity against various imatinib-resistant Bcr-Abl mutations, making it a valuable lead compound in the development of next-generation CML therapies. The 3-chloro-2,6-dimethoxy-5-nitrobenzamide core of Bafetinib is derived from the title building block.

Biological Activity of a Key Derivative

The following table summarizes the in vitro inhibitory activity of Bafetinib, a downstream product synthesized using this compound.

| Compound | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Cellular IC50 (nM) |

| Bafetinib (NS-187) | Bcr-Abl | 5.8 | K562 | 11 |

| Lyn | 19 | 293T | 22 |

Experimental Protocols

The following protocols describe the key steps in utilizing this compound for the synthesis of a Bcr-Abl inhibitor intermediate.

Protocol 1: Activation of this compound

This protocol details the conversion of the carboxylic acid to a more reactive acid chloride, a common step to facilitate amide bond formation.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add anhydrous DCM or toluene to the flask.

-

If using thionyl chloride: Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

-

If using oxalyl chloride: Slowly add oxalyl chloride (1.5-2.0 eq) and a catalytic amount of DMF to the suspension at 0 °C.

-

After the addition, slowly heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

-

The resulting crude 3-chloro-2,6-dimethoxy-5-nitrobenzoyl chloride is typically used in the next step without further purification.

Protocol 2: Amide Coupling with a Substituted Aniline

This protocol describes the formation of the critical amide bond between the activated benzoic acid derivative and a substituted aniline.

Materials:

-

Crude 3-chloro-2,6-dimethoxy-5-nitrobenzoyl chloride (from Protocol 1)

-

Substituted aniline (e.g., 4-methyl-3-nitroaniline) (1.0-1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine) (1.5-2.0 eq)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

Procedure:

-

In a separate dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0-1.2 eq) and the non-nucleophilic base (1.5-2.0 eq) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 3-chloro-2,6-dimethoxy-5-nitrobenzoyl chloride in a minimal amount of anhydrous DCM or THF.

-

Slowly add the acid chloride solution to the cooled aniline solution dropwise over 15-30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(substituted)-3-chloro-2,6-dimethoxy-5-nitrobenzamide.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Experimental Workflow: Synthesis of a Benzamide Intermediate

Caption: Workflow for the synthesis of a key benzamide intermediate.

Signaling Pathway: Bcr-Abl and Downstream Targets

Caption: Simplified Bcr-Abl signaling pathway and point of inhibition.

Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-2,6-dimethoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the starting material 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid. This compound serves as a versatile building block in medicinal chemistry and drug discovery due to its multiple reactive sites: a carboxylic acid group, a nitro group, and a chloro substituent on an electron-rich aromatic ring. The following protocols detail methods for amide formation, esterification, and the reduction of the nitro group to an amine, which can serve as a precursor for further derivatization.

Key Synthetic Pathways

The primary synthetic transformations for this compound involve the derivatization of the carboxylic acid and the reduction of the nitro group. These pathways allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships in drug design.

Caption: General synthetic pathways for derivatization.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of an amide derivative, an ester derivative, and for the reduction of the nitro group.

Protocol 1: Synthesis of N-Aryl/Alkyl-3-chloro-2,6-dimethoxy-5-nitrobenzamide

This protocol describes the formation of an amide bond by first converting the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine.

Experimental Workflow:

Caption: Workflow for amide synthesis.

Methodology:

-

Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in dry dichloromethane (DCM, 10 mL per gram of acid). Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (2.0 eq) dropwise with stirring. After the addition, attach a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-chloro-2,6-dimethoxy-5-nitrobenzoyl chloride is used in the next step without further purification.

-

Amide Coupling: Dissolve the crude acid chloride in dry DCM (10 mL per gram of starting acid). In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in dry DCM. Cool the acid chloride solution to 0 °C and add the amine solution dropwise.

-

Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data (Representative):

| Reactant (Amine) | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | DCM | 5 | 85-95 |

| Benzylamine | DCM | 4 | 88-96 |

| Morpholine | DCM | 6 | 82-90 |

Protocol 2: Synthesis of Alkyl 3-chloro-2,6-dimethoxy-5-nitrobenzoate

This protocol details the Fischer esterification of the starting material with an alcohol using a strong acid catalyst.

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in excess as the solvent), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Esterification: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Representative):

| Reactant (Alcohol) | Catalyst | Reaction Time (h) | Yield (%) |

| Methanol | H₂SO₄ | 6 | 90-98 |

| Ethanol | H₂SO₄ | 8 | 85-95 |

| n-Propanol | H₂SO₄ | 8 | 80-90 |

Protocol 3: Reduction of the Nitro Group to Synthesize 3-Amino-5-chloro-2,6-dimethoxybenzoic Acid

This protocol describes the reduction of the aromatic nitro group to an amine using iron powder in an acidic medium. This transformation is crucial for accessing a new set of derivatives.[1]

Methodology:

-

Reaction Setup: In a round-bottom flask, add water, a small amount of glacial acetic acid or dilute HCl, and iron powder (5.0-10.0 eq). Heat the mixture to 90-100 °C with vigorous stirring.

-

Reduction: Add this compound (1.0 eq) portion-wise to the hot iron suspension over 30-60 minutes. Maintain the temperature and vigorous stirring for an additional 2-4 hours after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: While still hot, filter the reaction mixture through a pad of celite to remove the iron sludge. Wash the celite pad with hot water.

-

Isolation: Cool the filtrate in an ice bath. Adjust the pH of the solution to 3-4 with a suitable acid or base to precipitate the amino acid product. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data (Representative):

| Reducing Agent | Acid | Reaction Time (h) | Yield (%) |

| Iron Powder | Acetic Acid | 3 | 80-90 |

| Stannous Chloride | HCl | 2 | 85-95 |

| Catalytic Hydrogenation (H₂/Pd-C) | - | 4 | >95 |